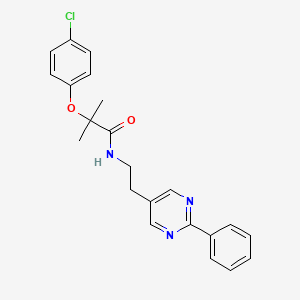![molecular formula C9H8N4S2 B2769337 N-[4-(2-thienyl)-2-pyrimidinyl]thiourea CAS No. 439096-95-4](/img/structure/B2769337.png)
N-[4-(2-thienyl)-2-pyrimidinyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(2-thienyl)-2-pyrimidinyl]thiourea, also known as PTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating various biological processes. In
Scientific Research Applications
Enzyme Inhibition for Diabetes Treatment
Research has identified novel pyrimidine-based thiourea compounds, including structures akin to N-[4-(2-thienyl)-2-pyrimidinyl]thiourea, as potential treatments for type II diabetes mellitus. These compounds have shown inhibitory potential against α-glucosidase, an enzyme crucial in carbohydrate digestion, indicating their significance in managing blood sugar levels. Compounds synthesized demonstrated better inhibition than the reference compound acarbose, suggesting their potential as therapeutic agents against diabetes mellitus (Tanzeel Ur Rehman, Islam Ullah Khan, S. Riaz, 2017).
Anti-inflammatory Activities
A series of pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activities. These compounds, related to N-[4-(2-thienyl)-2-pyrimidinyl]thiourea, have been tested in vivo and compared with standard drugs like diclofenac sodium. Some derivatives exhibited moderate activity, showcasing their potential for developing new anti-inflammatory agents (S. Bahekar, D. Shinde, 2004).
Catalysis and Chemical Synthesis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been facilitated by heteropoly acid H3PW12O40 (PW) as an effective catalyst. This methodology underscores the role of thiourea derivatives in chemical synthesis, offering advantages like high yields, short reaction times, and mild conditions. Such processes are crucial for creating complex organic molecules efficiently (A. Davoodnia, M. Bakavoli, Gh. Barakouhi, N. Tavakoli-Hoseini, 2007).
Antimicrobial and Antifungal Applications
Novel thiourea derivatives, including structures similar to N-[4-(2-thienyl)-2-pyrimidinyl]thiourea, have shown promising antimicrobial and antifungal activities. These compounds were synthesized and evaluated against various pathogenic bacteria and fungi, demonstrating their potential as agents to combat microbial infections. The detailed synthesis and biological screening reveal the significant role these compounds could play in developing new antimicrobial therapies (H. Gaber, M. Bagley, S. Sherif, 2010).
Tissue Transglutaminase Inhibition
Thieno[2,3-d]pyrimidin-4-one acylhydrazide derivatives have been identified as moderately potent inhibitors of tissue transglutaminase (TGase 2), an enzyme involved in various biological processes, including cell death and tissue repair. This discovery opens avenues for therapeutic interventions in diseases associated with TGase 2 activity, highlighting the potential medical applications of thiourea derivatives (E. Duval, April W. Case, R. Stein, G. Cuny, 2005).
properties
IUPAC Name |
(4-thiophen-2-ylpyrimidin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S2/c10-8(14)13-9-11-4-3-6(12-9)7-2-1-5-15-7/h1-5H,(H3,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTPPCPRBDFTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-thienyl)-2-pyrimidinyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2769262.png)
![(E)-2-cyano-N-(2-morpholin-4-ylethyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2769263.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2769267.png)
![6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2769268.png)

![Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate](/img/structure/B2769272.png)
![Isopropyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2769273.png)
![3-fluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methoxybenzamide](/img/structure/B2769275.png)
